molecular formula C19H11ClN6O3S3 B2745541 N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide CAS No. 313372-03-1

N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide

Cat. No. B2745541
M. Wt: 502.97
InChI Key: CURJLGVKTPEVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2,1,3-benzothiadiazole derivatives . For instance, a novel N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine (H2L) can be prepared from 4-amino-2,1,3-benzothiadiazol (NH2-btd) by its modification at the amino group using a phosphorylation method .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Compounds containing the benzothiadiazol motif are pivotal in organic synthesis, particularly in the creation of heterocyclic compounds with potential biological activity. For instance, Fuchigami and Odo (1977) reported on the reactivity of N-chlorobenzamidine with dimethyl sulfide, leading to the formation of N-benzimidoylaminodimethylsulfonium chloride, a key intermediate for producing various heterocyclic compounds including 1,2,4-oxadiazoles and thiadiazoles (Fuchigami & Odo, 1977).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN6O3S3/c20-10-7-8-12(26-32(28,29)16-6-2-5-15-18(16)25-31-23-15)11(9-10)19(27)21-13-3-1-4-14-17(13)24-30-22-14/h1-9,26H,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURJLGVKTPEVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide

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